molecular formula C15H10Cl3N5OS B3694512 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 355826-98-1

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B3694512
CAS No.: 355826-98-1
M. Wt: 414.7 g/mol
InChI Key: MEZFOSPQZMQUTP-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrazole ring, a sulfanyl group, and two chlorophenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, followed by the introduction of the sulfanyl group and the chlorophenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Uniqueness

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and sulfanyl group differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N5OS/c16-9-1-4-11(5-2-9)23-15(20-21-22-23)25-8-14(24)19-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFOSPQZMQUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139039
Record name 2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-N-(2,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355826-98-1
Record name 2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-N-(2,4-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355826-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-N-(2,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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